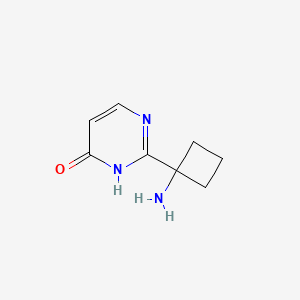

2-(1-Aminocyclobutyl)pyrimidin-4-ol

Description

2-(1-Aminocyclobutyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a cyclobutylamine substituent at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. Its structure allows for diverse functionalization, enabling the exploration of substituent effects on biological activity.

In a 2010 study published in the Journal of Cancer Therapy, derivatives of 2-(1-aminocyclobutyl)pyrimidine were synthesized and evaluated for cytotoxicity against human leukemia cell lines (K562 and CEM). These derivatives included modifications such as benzoyloxy, hydroxy, and carboxylate groups at positions 5, 6, and 4 of the pyrimidine ring, respectively . The core structure of 2-(1-aminocyclobutyl)pyrimidin-4-ol served as a foundational template, with substituents tailored to enhance antitumor potency and selectivity.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(1-aminocyclobutyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11N3O/c9-8(3-1-4-8)7-10-5-2-6(12)11-7/h2,5H,1,3-4,9H2,(H,10,11,12) |

InChI Key |

HDVWWJJHVHTJGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC=CC(=O)N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclobutyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with guanidine derivatives, followed by cyclization to form the pyrimidine ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclobutyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclobutyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as efflux pumps in bacterial cells. By binding to these targets, it can inhibit their function, thereby increasing the susceptibility of bacteria to antibiotics . This interaction is mediated through hydrogen bonding and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Cytotoxicity

The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of substituents. Below is a comparative analysis of key derivatives studied in the 2010 research:

Table 1: Cytotoxicity and Mechanism of 2-(1-Aminocyclobutyl)pyrimidine Derivatives

| Compound Type | Substituent Position | Substituent Group | IC50 (K562, µM) | Mechanism of Action |

|---|---|---|---|---|

| Carboxamide | para | Chloro | 14.0 | Antitumor activity |

| Sulfonamide | meta | Dichloro | 15.0 | Antitumor activity |

| Carboxamide | para | tert-Butyl | N/A | Apoptosis induction |

| Sulfonamide | para | tert-Butyl | N/A | Apoptosis induction |

Key Findings:

Electron-Withdrawing Groups (EWGs):

- Chloro (para-substituted carboxamide) and dichloro (meta-substituted sulfonamide) derivatives exhibited potent cytotoxicity, with IC50 values of 14.0 µM and 15.0 µM, respectively, against K562 cells. These groups likely enhance binding affinity to cellular targets through hydrophobic and polar interactions .

Electron-Donating Groups (EDGs):

Structural vs. Functional Divergence

- However, substituents at positions 4–6 modulate solubility, membrane permeability, and interaction with intracellular targets.

- Carboxamides vs. Sulfonamides: While both classes showed activity, carboxamides with para-chloro substitution slightly outperformed sulfonamides in potency. This may reflect differences in hydrogen-bonding capacity or steric effects .

Biological Activity

2-(1-Aminocyclobutyl)pyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse sources.

The biological activity of 2-(1-Aminocyclobutyl)pyrimidin-4-ol appears to be linked to its interaction with various biological targets, particularly in bacterial systems. Research indicates that compounds with similar structures can act as inhibitors of efflux pumps in bacteria, enhancing the efficacy of antibiotics. Specifically, studies have shown that certain pyrimidine derivatives can inhibit the AcrAB-TolC efflux pump in Escherichia coli, leading to increased susceptibility to antibiotics like erythromycin .

Antimicrobial Activity

While 2-(1-Aminocyclobutyl)pyrimidin-4-ol itself may not exhibit significant intrinsic antimicrobial properties, it has been investigated for its role as a potential adjuvant in antimicrobial therapy. By inhibiting efflux pumps, it can enhance the effectiveness of existing antibiotics against resistant strains of bacteria.

Table 1: Summary of Antimicrobial Potentiation Studies

| Compound | Target | Synergistic Effect | Reference |

|---|---|---|---|

| 2-(1-Aminocyclobutyl)pyrimidin-4-ol | AcrAB-TolC | Yes (with erythromycin) | |

| 4(3-Aminocyclobutyl)pyrimidin-2-amines | AcrA/AcrB | Yes (synergistic) |

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that 2-(1-Aminocyclobutyl)pyrimidin-4-ol may have anticancer activity. Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, inhibitors targeting AKT kinase pathways have demonstrated promise in preclinical models .

Case Study: AKT Inhibition

A study explored the effects of pyrimidine derivatives on AKT signaling pathways, revealing that certain structural modifications could enhance their potency as selective AKT inhibitors. This suggests that 2-(1-Aminocyclobutyl)pyrimidin-4-ol may possess similar properties, warranting further investigation.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of compounds related to 2-(1-Aminocyclobutyl)pyrimidin-4-ol. Techniques such as virtual screening and biophysical characterization have been utilized to identify compounds with improved binding affinities and synergistic effects when combined with antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.